trimethylolpropane ethoxylate synthesis and characterization techniques
trimethylolpropane ethoxylate synthesis and characterization techniques
An In-depth Technical Guide on the Synthesis and Characterization of Trimethylolpropane (B17298) Ethoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane ethoxylate (TMPEO) is a trifunctional polyether polyol synthesized through the ethoxylation of trimethylolpropane.[1] Its unique star-shaped architecture, featuring a central trimethylolpropane core with three extending polyether arms, imparts valuable properties such as high reactivity, flexibility, and controlled solubility. These characteristics make it a crucial building block in the synthesis of various polymers, including polyurethane foams, elastomers, sealants, and UV-curable resins for applications in coatings, adhesives, and 3D printing.[1][2] This guide provides a detailed overview of the synthesis process and the essential analytical techniques for its characterization.
Synthesis of Trimethylolpropane Ethoxylate
The primary method for producing trimethylolpropane ethoxylate is the ring-opening polymerization of ethylene (B1197577) oxide (EO), initiated by trimethylolpropane (TMP). This process, known as ethoxylation, adds ethylene oxide units to the three hydroxyl groups of the TMP molecule.[1][2]
The reaction must be carefully controlled to achieve the desired degree of ethoxylation, which in turn determines the molecular weight and physical properties of the final product.[2]
Reaction Mechanism and Key Components
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Initiator: Trimethylolpropane (2-ethyl-2-(hydroxymethyl)propane-1,3-diol) serves as the trifunctional starting molecule.
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Monomer: Ethylene oxide undergoes ring-opening to form the polyether chains.
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Catalyst: The reaction can be catalyzed by either bases or acids.
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Base Catalysis: Common basic catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide.[3] Other bases like cesium hydroxide and various amines can also be used.[3]
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Acid Catalysis: Supported solid superacid catalysts, such as sulfided metal oxides on a layered clay carrier, have been developed. These offer advantages in terms of catalyst separation, reduced equipment corrosion, and recyclability.[4]
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Experimental Protocol: Synthesis
The following is a generalized protocol for the synthesis of trimethylolpropane ethoxylate.
Materials:
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Trimethylolpropane (TMP)
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Ethylene Oxide (EO)
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Catalyst (e.g., Potassium Hydroxide - KOH)
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Inert solvent (e.g., Toluene, optional)
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Nitrogen gas for inert atmosphere
Equipment:
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High-pressure stainless-steel reactor equipped with a stirrer, temperature controller, pressure gauge, and inlet/outlet valves.
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Ethylene oxide feeding system.
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Neutralization vessel.
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Filtration system.
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Vacuum distillation apparatus.
Procedure:
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Reactor Preparation: The reactor is charged with trimethylolpropane and the catalyst (e.g., 0.1-1.0% by weight of the total reactants).[4] The reactor is then sealed and purged with nitrogen to remove air and moisture.
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Heating: The mixture is heated to the reaction temperature, typically between 100°C and 140°C, under constant stirring.[4]
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Ethoxylation: Ethylene oxide is slowly fed into the reactor. The pressure is carefully monitored and maintained within safe limits. The exothermic reaction requires efficient cooling to control the temperature.
-
Reaction Completion: The feed is stopped once the desired amount of ethylene oxide has been added (to achieve the target molecular weight). The reaction mixture is typically held at the reaction temperature for a period to ensure complete consumption of the monomer.
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Neutralization and Purification: After cooling, the reaction mixture is transferred to a neutralization vessel. The basic catalyst is neutralized with an acid (e.g., phosphoric acid or acetic acid). The resulting salts are removed by filtration. Any unreacted starting materials and low-molecular-weight byproducts are removed by vacuum distillation.
Synthesis Workflow Diagram
Caption: Synthesis workflow for trimethylolpropane ethoxylate.
Synthesis Data Summary
| Parameter | Value/Type | Source |
| Initiator | Trimethylolpropane | [2] |
| Monomer | Ethylene Oxide | [2][4] |
| Catalyst Type | Supported Solid Superacid | [4] |
| Catalyst Loading | 0.1–1.0% of total reactant mass | [4] |
| Reaction Temperature | 100–140 °C | [4] |
| Yield | ≥ 78% (up to 88.4%) | [4] |
| Selectivity | ≥ 85% (up to 95%) | [4] |
Characterization Techniques
A comprehensive characterization of the synthesized trimethylolpropane ethoxylate is essential to confirm its chemical structure, determine its molecular weight and distribution, and assess its thermal properties.
Structural Characterization
2.1.1. Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the completion of the polymerization.
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Experimental Protocol:
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Sample Preparation: A small drop of the liquid TMPEO sample is placed between two KBr or NaCl salt plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty cell or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
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Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for TMPEO include a broad O-H stretching band (around 3450 cm⁻¹), C-H stretching bands (2850-3000 cm⁻¹), and a strong C-O-C ether stretching band (around 1100 cm⁻¹).[5] The disappearance of peaks associated with the ethylene oxide ring (e.g., oxirane C-O stretch around 800-950 cm⁻¹) indicates a successful reaction.
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer.
-
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of the TMPEO sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
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Data Analysis:
-
¹H NMR: The spectrum shows signals corresponding to the different types of protons. Protons of the polyether backbone (-O-CH ₂-CH ₂-) typically appear as a multiplet around 3.6 ppm. The protons of the central TMP core will have distinct chemical shifts (e.g., -CH ₂-O- at ~3.4-3.6 ppm, C-CH ₂-CH₃ at ~1.3 ppm, and -CH₂-CH ₃ at ~0.8 ppm).[6]
-
¹³C NMR: The spectrum provides information about the carbon skeleton. Signals for the polyether backbone carbons (-C H₂-C H₂-O-) are typically found around 70 ppm.
-
-
Molecular Weight Analysis
2.2.1. Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard method for determining the molecular weight averages (Number Average Mn, Weight Average Mw) and the Polydispersity Index (PDI = Mw/Mn) of polymers.[7][8]
-
Experimental Protocol:
-
Sample Preparation: A dilute solution of the TMPEO sample (e.g., 1-2 mg/mL) is prepared in a suitable mobile phase (e.g., Tetrahydrofuran - THF). The solution is filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: A GPC system equipped with a series of columns packed with porous gel, a pump, an injector, and a detector (typically a Refractive Index - RI detector) is used.[9]
-
Data Acquisition: The prepared sample is injected into the system. The molecules are separated based on their hydrodynamic volume as they pass through the columns; larger molecules elute first.
-
Data Analysis: The system is calibrated using narrow molecular weight standards (e.g., polystyrene or polyethylene (B3416737) glycol). The retention times of the sample components are compared to the calibration curve to determine the Mn, Mw, and PDI.[7]
-
Thermal Properties Analysis
2.3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Experimental Protocol:
-
Sample Preparation: A small amount of the TMPEO sample (5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded continuously as the temperature increases.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
2.3.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).
-
Experimental Protocol:
-
Sample Preparation: A small amount of the TMPEO sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Data Acquisition: The sample is subjected to a controlled temperature program (e.g., heat-cool-heat cycle) at a specific rate (e.g., 10 °C/min). The heat flow is measured relative to an empty reference pan.
-
Data Analysis: The Tg is identified as a step change in the heat flow curve, typically taken from the second heating cycle to erase any prior thermal history.
-
Characterization Workflow Diagram
Caption: Workflow for the characterization of TMPEO.
Data Summary Tables
Physicochemical Properties of TMPEO
The properties of trimethylolpropane ethoxylate vary significantly with its average molecular weight (Mn), which depends on the degree of ethoxylation.
| Property | Mn ~170 | Mn ~1,014 | Source |
| Form | Viscous Liquid | Liquid | |
| Density (at 25 °C) | 1.11 g/mL | 1.1 g/mL | |
| Refractive Index (n20/D) | 1.478 | 1.472 | |
| Flash Point | - | 229 °C (closed cup) | |
| CAS Number | 50586-59-9 | 50586-59-9 |
Spectroscopic Data Interpretation
| Technique | Wavenumber / Chemical Shift | Assignment | Source |
| FT-IR | ~3450 cm⁻¹ (broad) | O-H stretch (terminal hydroxyl groups) | [5] |
| 2850-3000 cm⁻¹ | C-H stretch (aliphatic) | [5] | |
| ~1100 cm⁻¹ (strong) | C-O-C stretch (ether linkage) | [5] | |
| ¹H NMR | ~3.6 ppm | -O-CH ₂-CH ₂- (polyether backbone) | [6] |
| ~1.3 ppm | -C-CH ₂-CH₃ (TMP core) | [6] | |
| ~0.8 ppm | -CH₂-CH ₃ (TMP core) | [6] | |
| ¹³C NMR | ~70 ppm | -C H₂-C H₂-O- (polyether backbone) | [10] |
(Note: NMR chemical shifts are approximate and can vary based on solvent and degree of ethoxylation.)
References
- 1. Trimethylolpropane ethoxylate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. WO2017174436A1 - Trimethylolpropane derivatives - Google Patents [patents.google.com]
- 4. WO2022062598A1 - Supported solid super acidic catalyst, preparation method therefor and use thereof, and preparation method for ethoxylated trimethylolpropane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylolpropane(77-99-6) 1H NMR [m.chemicalbook.com]
- 7. Gel Permeation Chromatography (GPC) [intertek.com]
- 8. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]
- 9. lcms.cz [lcms.cz]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Figure 1. Chemical Structure of Trimethylolpropane Ethoxylate (TMPE).
